molecular formula C19H22N2 B8761272 triprolidine CAS No. 10191-42-1

triprolidine

Cat. No.: B8761272
CAS No.: 10191-42-1
M. Wt: 278.4 g/mol
InChI Key: CBEQULMOCCWAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triprolidine is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10191-42-1

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine

InChI

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3

InChI Key

CBEQULMOCCWAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

45 ml of demineralized water is charged into a round-bottomed flask kept at 25° to 30° C. and then slowly 405 ml of 90% Conc. H2SO4 is added and the temperature is raised to 40° C.-60° C. under stirring. Slowly 150 g of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol is charged and the temperature is maintained at 85° C. under stirring. The reaction mass is heated to 100-105° C. and the temperature is maintained for 4 hours under stirring. After completion of the reaction, the reaction mass is cooled to 25°-30° C. and then poured into ice cold water (3 litre) at 5-10° C. under stirring over a period of one hour. 50% NaOH solution (w/w) is added slowly to the reaction mixture while maintaining the temperature at 5° to 20° C. over a period of 2 hours and the contents are stirred for an hour at 25° to 30° C. The reaction mixture is filtered under suction to obtain 161 g wet triprolidine base comprising >92% E-isomer along with <8% Z-isomer. 1.5 litres of demineralized water and 161 g wet triprolidine base are charged into a round-bottom flask at 25° to 30° C. and the contents are stirred for 3 hours by maintaining the same temperature. The contents are filtered and dried under suction for 2 hours. The process is repeated thrice to obtain 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene (115 g, 82%) comprising of >98% E-isomer along with <2% of Z-isomer.
Quantity
161 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.